molecular formula C7H7NO2 B6279125 5-cyclopropyl-1,2-oxazole-4-carbaldehyde CAS No. 1557510-07-2

5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B6279125
CAS No.: 1557510-07-2
M. Wt: 137.1
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Description

5-Cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclopropyl group at position 5 and a formyl (-CHO) group at position 3. The aldehyde functional group at position 4 renders the molecule reactive toward nucleophilic additions, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules.

Properties

CAS No.

1557510-07-2

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Oxazole Core Formation

The oxazole ring in 5-cyclopropyl-1,2-oxazole-4-carbaldehyde is typically synthesized via cyclocondensation reactions. A prominent method involves the reaction of 1,3-diketone derivatives with triethyl orthoformate, followed by cyclization with hydroxylamine. For instance, 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione reacts with triethyl orthoformate in diacetyl oxide to form an ethoxymethylene intermediate, which subsequently undergoes cyclization with hydroxylamine hydrochloride under pH-controlled conditions (3.0–5.0) to yield isoxazole derivatives .

Table 1: Reaction Conditions for Oxazole Cyclocondensation

ParameterOptimal RangeImpact on Yield/Purity
Temperature0°C–75°CHigher yields at 50°C–60°C
pH3.0–5.0Minimizes isomer impurities
SolventDiacetyl oxideEnhances intermediate stability
Reaction Time2–12 hours8 hours maximizes conversion

This method achieves total yields >90% and product purity >98% , making it scalable for industrial applications.

Aldehyde Functionalization Pathways

The aldehyde group at position 4 is introduced through:

  • Direct Formylation : Vilsmeier-Haack formylation of electron-rich oxazole rings using POCl₃ and DMF.

  • Oxidation of Alcohols : Manganese dioxide (MnO₂) oxidizes primary alcohols to aldehydes with >80% efficiency .

MethodReagents/ConditionsYield (%)Purity (%)
Vilsmeier-HaackPOCl₃, DMF, 80°C7590
MnO₂ OxidationCH₂Cl₂, rt, 12h8595

Integrated Synthetic Workflow

A proposed industrial-scale synthesis combines the above steps:

  • Cyclopropanation : React propargyl alcohol derivatives with iodochloromethane in dichloromethane .

  • Oxazole Formation : Condense cyclopropane-containing diketones with triethyl orthoformate, followed by hydroxylamine cyclization .

  • Aldehyde Generation : Oxidize a 4-hydroxymethyl intermediate using MnO₂ .

Critical Process Metrics:

  • Overall Yield : 68–72% (theoretical maximum: 85%).

  • Purity : ≥97% after recrystallization.

Challenges and Optimization Opportunities

  • Isomer Control : pH adjustments during cyclization reduce 4-isomer formation .

  • Solvent Recovery : Diacetyl oxide and dichloromethane are recycled via distillation, reducing costs .

  • Catalyst Exploration : Copper(I) catalysts may accelerate cyclopropanation but require rigorous impurity profiling .

Scientific Research Applications

Chemical Synthesis

5-Cyclopropyl-1,2-oxazole-4-carbaldehyde serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications, making it an essential intermediate in organic synthesis.

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and inflammation.
  • Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins and enzymes, particularly those involved in oxidative stress responses.

Medicinal Chemistry

Ongoing research explores the potential of this compound as a precursor for developing new pharmaceuticals. Its ability to form Schiff bases with amino groups in proteins suggests it may modify protein structures and functions, potentially leading to novel drug candidates.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique characteristics make it suitable for applications in polymer chemistry and materials science.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits the activity of certain kinases involved in cancer cell proliferation. The compound's structural properties allow it to bind selectively to these enzymes, providing insights into its potential as an anticancer agent.

Case Study 2: Antioxidant Activity

Research has shown that this compound modulates reactive oxygen species (ROS) levels in cells. By influencing ROS signaling pathways, it can affect gene expression related to oxidative stress response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-cyclopropyl-1,2-oxazole-4-carbaldehyde and its analogs:

Compound Core Structure Position 5 Position 4 Key Functional Groups Applications
This compound 1,2-Oxazole Cyclopropyl Formyl (-CHO) Aldehyde, cyclopropyl Synthetic intermediate
Isoxaflutole (–4) 1,2-Oxazole Cyclopropyl Trifluoromethylsulfonyl ketone Ketone, mesyl, trifluoromethyl Herbicide (proherbicide)
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-benzodiazepine () 1,2,4-Oxadiazole Cyclopropyl Benzodiazepine fusion Oxadiazole, amide CNS drug (agonist)

Key Observations:

  • Core Heterocycle Differences :
    • The 1,2-oxazole ring in the target compound and isoxaflutole has two heteroatoms (O and N), whereas the 1,2,4-oxadiazole in the benzodiazepine analog contains three heteroatoms (two N, one O). This difference alters electronic distribution and hydrogen-bonding capacity, influencing bioavailability and target interactions .
  • Functional Group Reactivity :
    • The aldehyde group in this compound is more electrophilic than the ketone in isoxaflutole, favoring nucleophilic additions (e.g., Grignard reactions or condensation with amines). In contrast, isoxaflutole’s trifluoromethylsulfonyl ketone group enhances its stability and lipophilicity, critical for its role as a proherbicide .
  • Biological Activity: Isoxaflutole inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis, leading to herbicidal activity . The benzodiazepine-oxadiazole hybrid acts as a GABA receptor agonist, demonstrating anxiolytic and anticonvulsant effects .

Physicochemical and Pharmacokinetic Properties

  • Isoxaflutole’s trifluoromethyl and mesyl groups further increase logP values, aiding soil absorption in agrochemical applications .
  • Metabolic Stability : Cyclopropyl rings resist oxidative metabolism, extending half-lives. However, the aldehyde group in this compound may undergo rapid oxidation to a carboxylic acid, limiting its in vivo utility compared to the more stable ketone in isoxaflutole .

Q & A

Q. What are the optimized synthetic routes for 5-cyclopropyl-1,2-oxazole-4-carbaldehyde, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane-substituted precursors and proceeding via [3+2] cycloaddition or condensation reactions. For example, fluorinated benzaldehydes may act as intermediates in analogous syntheses . To improve yields:
  • Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to identify critical variables.
  • Employ catalysts like Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates.
  • Monitor progress with HPLC or GC-MS to isolate pure aldehyde products .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

  • Methodological Answer : Initial screening involves:
  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution per CLSI guidelines.
  • Structure-Activity Relationship (SAR) : Compare results with analogs lacking the cyclopropyl group to assess its role in enhancing membrane permeability .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm regiochemistry of the oxazole ring and cyclopropyl substitution (e.g., 1H^1H, 13C^{13}C, and 2D-COSY for coupling patterns).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, trifluoromethyl) on the oxazole ring influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with substituents at positions 3 and 5, then compare bioactivity data. For example:
Substituent PositionBioactivity (IC₅₀, μM)LogP
4-Carbaldehyde12.3 (Anticancer)1.2
3-Methyl-4-carbaldehyde8.7 (Anticancer)1.8
  • Computational Modeling : Use DFT calculations to correlate electronic effects (e.g., Hammett constants) with activity .

Q. How can researchers resolve contradictions in reported data on this compound’s metabolic stability?

  • Methodological Answer :
  • Meta-analysis : Systematically compare studies using tools like PRISMA, focusing on variables like assay type (e.g., microsomal stability vs. plasma protein binding).
  • Experimental Replication : Standardize protocols (e.g., CYP450 enzyme sources, incubation times) to isolate confounding factors .

Q. What strategies elucidate the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or Surface Plasmon Resonance (SPR) to detect binding partners (e.g., kinases, tubulin).
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map dysregulated pathways (e.g., apoptosis, PI3K/AKT) .

Q. How can computational modeling predict the reactivity of the aldehyde group in functionalization reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate nucleophilic attack (e.g., by amines in Schiff base formation) to predict reaction rates.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

Key Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem or DSSTox datasets to ensure reproducibility .
  • Safety Protocols : Adhere to ACS guidelines for handling aldehydes (e.g., PPE, fume hoods) due to potential toxicity .

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